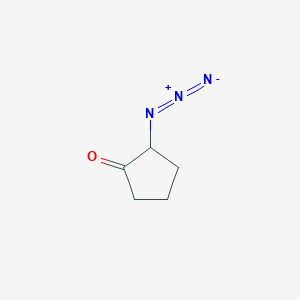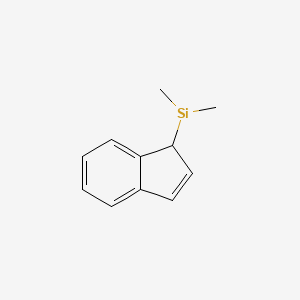
4-(2-Bromoethoxy)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethoxy)benzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 2-bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)benzophenone typically involves the reaction of benzophenone with 2-bromoethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the benzophenone moiety. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethoxy)benzophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
4-(2-Bromoethoxy)benzophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, such as anticancer or antimicrobial properties.
Material Science: It can be used in the development of new materials with specific properties, such as UV-absorbing polymers.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)benzophenone and its derivatives largely depends on the specific biological target or chemical reaction. In medicinal chemistry, the compound may interact with cellular proteins or enzymes, inhibiting their function and leading to therapeutic effects. For example, it could act as an inhibitor of a specific enzyme involved in cancer cell proliferation .
Comparison with Similar Compounds
Benzophenone: The parent compound, used widely in organic synthesis and as a UV blocker.
4-Bromoethoxybenzene: A simpler analog lacking the carbonyl group, used in similar substitution reactions.
4-(2-Chloroethoxy)benzophenone: A closely related compound where the bromine atom is replaced by chlorine, offering different reactivity and applications.
Uniqueness: 4-(2-Bromoethoxy)benzophenone is unique due to the presence of both the benzophenone moiety and the 2-bromoethoxy group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
38459-64-2 |
|---|---|
Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
[4-(2-bromoethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13BrO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
RGTVYJNIILDRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


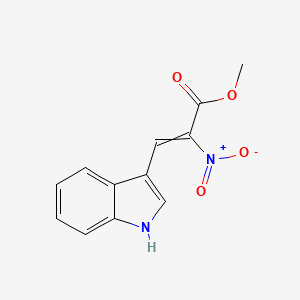

![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
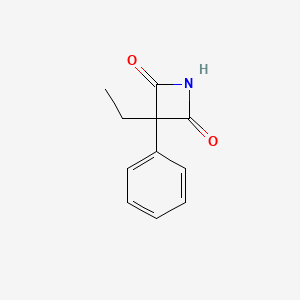
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
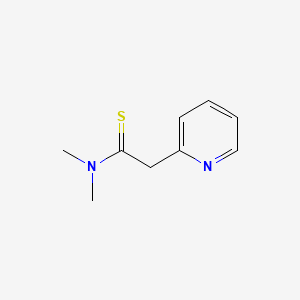
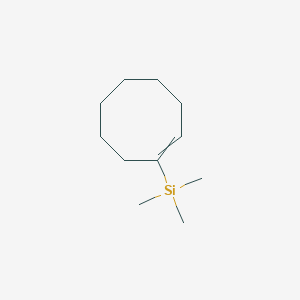
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

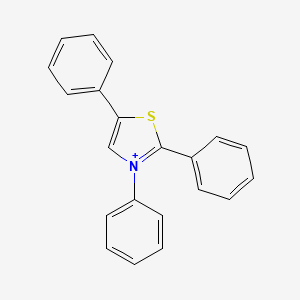
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
